1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

Catalog No.
S11916744
CAS No.
M.F
C14H9Cl2FN4O2S
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfony...

Product Name

1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

IUPAC Name

1-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole

Molecular Formula

C14H9Cl2FN4O2S

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C14H9Cl2FN4O2S/c15-12-6-3-10(7-13(12)16)21-14(18-19-20-21)8-24(22,23)11-4-1-9(17)2-5-11/h1-7H,8H2

InChI Key

ZJINHDKZKCBGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl

1-(3,4-Dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a complex organic compound characterized by its unique molecular structure, which includes a tetrazole ring. The compound has the molecular formula C14H10Cl2FN4O2SC_{14}H_{10}Cl_{2}FN_{4}O_{2}S and a molecular weight of approximately 352.77 g/mol. Its structure features a dichlorophenyl group at one end and a sulfonylmethyl group attached to a fluorophenyl moiety, contributing to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole can be explored through various synthetic pathways. It can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, which can react with nucleophiles, leading to the formation of new derivatives. Additionally, the tetrazole ring can participate in cycloaddition reactions and other transformations typical for nitrogen-containing heterocycles.

The synthesis of 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a carbonyl compound.
  • Sulfonylation: The addition of a sulfonyl group to the tetrazole intermediate can be accomplished using sulfonyl chlorides.
  • Functionalization: Further modifications may involve electrophilic aromatic substitution to introduce dichloro and fluoro groups onto the phenyl rings.

These methods require careful control of reaction conditions to optimize yield and purity.

1-(3,4-Dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole has potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Material Science: Its unique chemical structure could be explored for developing advanced materials with specific electronic or optical properties.

Interaction studies involving 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds containing tetrazole rings often exhibit significant interactions with biological macromolecules due to their ability to form hydrogen bonds and engage in π-π stacking interactions.

Several compounds share structural similarities with 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(3,4-Dichlorophenyl)sulfonyl-4-(4-fluorophenyl)piperazineC16H15Cl2FN2O2SC_{16}H_{15}Cl_{2}FN_{2}O_{2}SContains piperazine instead of tetrazole
N-(3,5-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamideC16H14Cl2FNO3SC_{16}H_{14}Cl_{2}FNO_{3}SFeatures butanamide linkage
1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanoneC14H9Cl2FO3SC_{14}H_{9}Cl_{2}FO_{3}SContains an ethanone moiety

Uniqueness

The uniqueness of 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to similar compounds. The incorporation of both dichloro and fluorine substituents alongside the tetrazole ring enhances its potential as a bioactive molecule.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

385.9807303 g/mol

Monoisotopic Mass

385.9807303 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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